(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2-hydroxymethylphenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide
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Overview
Description
KNI-10113 is a small molecular drug known for its inhibitory effects on Plasmodium Plasmepsin 2, an enzyme crucial for the survival of the malaria parasite. This compound has been investigated for its potential as an antimalarial agent due to its ability to inhibit the proteolytic activity of Plasmodium Plasmepsin 2 .
Preparation Methods
The synthesis of KNI-10113 involves the attachment of specific substituents to a core structure, enhancing its antimalarial activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of organic reactions, including condensation and cyclization.
Substituent Attachment: Various substituents are attached to the core structure to enhance its biological activity. This step often involves the use of alkylation or acylation reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for KNI-10113 would likely involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control processes.
Chemical Reactions Analysis
KNI-10113 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KNI-10113 might yield a ketone or aldehyde, while reduction might yield an alcohol .
Scientific Research Applications
KNI-10113 has several scientific research applications, including:
Chemistry: Used as a model compound to study protease inhibition and enzyme kinetics.
Biology: Investigated for its effects on Plasmodium Plasmepsin 2 and its potential to inhibit malaria parasite growth.
Medicine: Explored as a potential antimalarial drug due to its inhibitory effects on Plasmodium Plasmepsin 2.
Mechanism of Action
KNI-10113 exerts its effects by inhibiting the activity of Plasmodium Plasmepsin 2, an enzyme involved in the degradation of hemoglobin within the malaria parasite. By binding to the active site of the enzyme, KNI-10113 prevents the proteolytic cleavage of hemoglobin, thereby inhibiting the parasite’s ability to obtain essential nutrients. This inhibition ultimately leads to the death of the parasite .
Comparison with Similar Compounds
KNI-10113 can be compared with other similar compounds, such as KNI-10729 and KNI-10683. These compounds also target Plasmodium Plasmepsin 2 but differ in their chemical structures and inhibitory potencies. KNI-10113 is unique due to its specific substituents, which enhance its antimalarial activity. Other similar compounds include:
KNI-10729: Another potent inhibitor of Plasmodium Plasmepsin 2 with a slightly different core structure.
KNI-10683: Similar to KNI-10729 but with different substituents that affect its inhibitory potency.
KNI-10113 stands out due to its optimized structure, which provides a balance between potency and selectivity, making it a promising candidate for further development as an antimalarial agent.
Properties
Molecular Formula |
C34H39N3O7S |
---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
(4R)-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(2S,3S)-2-hydroxy-3-[[2-[2-(hydroxymethyl)phenoxy]acetyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |
InChI |
InChI=1S/C34H39N3O7S/c1-34(2)31(32(42)36-29-24-14-8-6-12-22(24)17-26(29)39)37(20-45-34)33(43)30(41)25(16-21-10-4-3-5-11-21)35-28(40)19-44-27-15-9-7-13-23(27)18-38/h3-15,25-26,29-31,38-39,41H,16-20H2,1-2H3,(H,35,40)(H,36,42)/t25-,26+,29-,30-,31+/m0/s1 |
InChI Key |
XBWSFLDHKBAMBA-XPLSERNMSA-N |
Isomeric SMILES |
CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3CO)O)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)C |
Canonical SMILES |
CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)COC3=CC=CC=C3CO)O)C(=O)NC4C(CC5=CC=CC=C45)O)C |
Origin of Product |
United States |
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